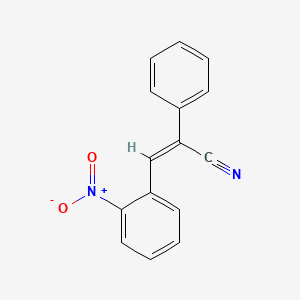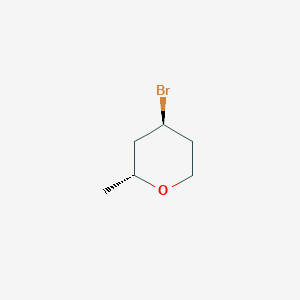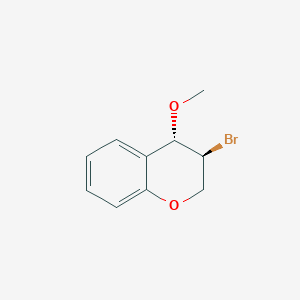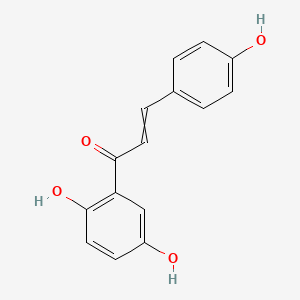
2-Propen-1-one, 1-(2,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-one, 1-(2,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)- is a natural product found in Platymiscium yucatanum and Mimosa tenuiflora with data available.
Wissenschaftliche Forschungsanwendungen
Polarographic Behavior
Research conducted on analogues of 2-Propen-1-one, 1-(2,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-, such as 1-(2-hydroxyphenyl)-3-[2(3 or 4)-pyridyl]-2-propen-1-ones, has shown significant polarographic behavior. These compounds are reduced in various pH ranges, leading to insights into their electrochemical properties (Butkiewicz, 1972).
Antioxidant Activity
Derivatives of 2-Propen-1-one have been synthesized and tested for antioxidant activity. For instance, 2'-aminochalcone derivatives exhibited notable antioxidant properties, highlighting their potential in biochemical applications (Sulpizio et al., 2016).
Supramolecular Dendrimers
These compounds have been used in the synthesis of supramolecular dendrimers. The study by Percec et al. (2006) showed that derivatives of 2-Propen-1-one were integral in creating dendrimers that self-assemble into complex structures, which are important in materials science (Percec et al., 2006).
Antiproliferative Activity
Compounds structurally related to 2-Propen-1-one have been investigated for their antiproliferative activity against cancer cell lines. Studies have found that certain neolignans derived from these compounds can inhibit cancer cell growth, suggesting their potential in cancer research (Ma et al., 2017).
Eigenschaften
CAS-Nummer |
193746-17-7 |
|---|---|
Molekularformel |
C15H12O4 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
1-(2,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-7-14(18)13-9-12(17)6-8-15(13)19/h1-9,16-17,19H |
InChI-Schlüssel |
NMANELLSWUVZNL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[isopropyl(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B1653669.png)
![tert-butyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B1653673.png)
![1,7,8-Trimethylbenzo[g]pteridine-2,4-dione](/img/structure/B1653674.png)
![4-[(E)-2-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B1653675.png)
![1,3-Isobenzofurandione, 5,5'-[1,3-phenylenebis(oxy)]bis-](/img/structure/B1653677.png)
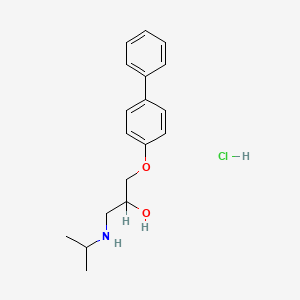
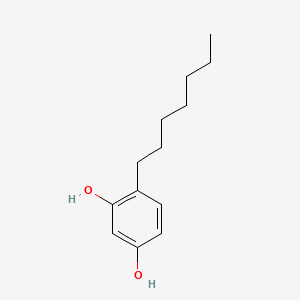
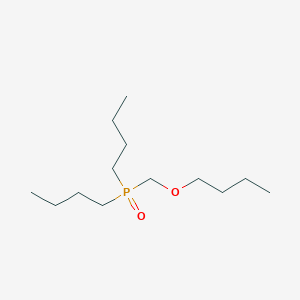
![8-Decyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium bromide](/img/structure/B1653681.png)
![10,12-Dimethyl-5-oxido-8-phenyl-4-oxa-3,8,10,12-tetraza-5-azoniatricyclo[7.4.0.02,6]trideca-1(9),2,5-triene-7,11,13-trione](/img/structure/B1653685.png)
